molecular formula C18H16ClN3O3S2 B12171742 N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B12171742
M. Wt: 421.9 g/mol
InChI Key: HYFZZZRQDOLZGH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Benzamide Moiety: The benzamide group can be introduced by reacting the chlorinated benzothiazole derivative with an appropriate amine under basic conditions.

    Introduction of Thiazinan-2-yl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, alkoxides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Properties

The compound exhibits notable antimicrobial activity, which is a common trait among benzothiazole derivatives. Research indicates that it can inhibit various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents to combat resistant infections. For example, derivatives of benzothiazole have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species .

Case Study: Antimicrobial Activity Testing
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds structurally related to N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, suggesting potential for clinical application .

1.2 Anticancer Potential

Benzothiazole compounds are also recognized for their anticancer properties. The unique structural features of this compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Structural Characteristics

The structural uniqueness of this compound contributes to its diverse applications. The presence of both benzothiazole and thiazinan components allows for enhanced biological activity and stability. Structural studies utilizing techniques such as X-ray diffraction have elucidated the compound's three-dimensional conformation and intermolecular interactions .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Lacks the thiazinan-2-yl group.

    2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the benzothiazole moiety.

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks both the chlorine atom and the thiazinan-2-yl group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the presence of both benzothiazole and benzamide moieties, along with the chlorine atom and thiazinan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzothiazole moiety and a thiazinan structure, with the presence of chlorine and a dioxido group enhancing its biological reactivity. The unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Molecular Information Details
Molecular FormulaC19H21ClN2O3S2
Molecular Weight425.0 g/mol
IUPAC Name2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylsulfanylethyl)benzamide

Antimicrobial Properties

Research indicates that benzothiazole derivatives often exhibit significant antimicrobial , antifungal , and anticancer properties. Specifically, this compound shows promise in combating resistant strains of bacteria and fungi due to its ability to inhibit various enzymes and interact with biological targets.

Anticancer Activity

Benzothiazole derivatives have been studied extensively for their anticancer properties. The unique structure of this compound suggests potential applications in cancer treatment. In vitro studies have demonstrated its cytotoxic effects against several tumor cell lines .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting the growth of pathogens or cancer cells.
  • Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that are crucial for cell survival and proliferation.
  • Metal Ion Complexation : The ability of benzothiazole derivatives to form stable complexes with metal ions enhances their reactivity and potential therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study on substituted benzothiazole derivatives showed potent inhibitory activity against Kv1.3 channels, suggesting potential applications in autoimmune diseases .
  • Another research focused on the synthesis of new benzothiazole-based anti-tubercular compounds demonstrated in vitro efficacy against Mycobacterium tuberculosis .

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-11-12(22-9-3-4-10-27(22,24)25)7-8-13(14)17(23)21-18-20-15-5-1-2-6-16(15)26-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21,23)

InChI Key

HYFZZZRQDOLZGH-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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